(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole
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Overview
Description
(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the thiazole derivative with hydrazine hydrate.
Formation of the Nitrobenzylidene Moiety: The nitrobenzylidene moiety is formed through a condensation reaction between the hydrazinyl-thiazole derivative and 3-nitrobenzaldehyde.
Introduction of the Tosyl Group: The tosyl group is introduced via tosylation using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thiazole derivatives.
Condensation: Hydrazone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving thiazole derivatives.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(2-(benzylidene)hydrazinyl)-4-tosylthiazole: Lacks the nitro group, which may affect its reactivity and biological activity.
5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole: Lacks the tosyl group, which may influence its solubility and chemical stability.
2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole: Lacks the chloro group, which may alter its substitution reactions.
Uniqueness
(E)-5-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-tosylthiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, nitrobenzylidene, and tosyl groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S2/c1-11-5-7-14(8-6-11)28(25,26)16-15(18)27-17(20-16)21-19-10-12-3-2-4-13(9-12)22(23)24/h2-10H,1H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQAUZJJVIUSMR-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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